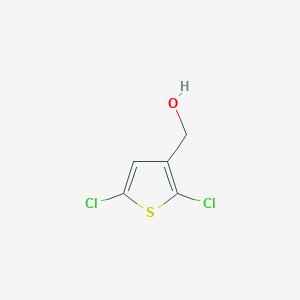

(2,5-Dichlorothiophen-3-yl)methanol

Description

Overview of Thiophene (B33073) Derivatives in Organic and Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone of heterocyclic chemistry. Its derivatives are integral components in a vast array of functional molecules. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without significant loss of activity. This has led to the incorporation of thiophene moieties in numerous pharmaceuticals. bldpharm.comsigmaaldrich.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. sigmaaldrich.commdpi.com Beyond medicine, thiophene-based materials are pivotal in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their excellent charge transport properties. mdpi.com

Importance of Chlorinated Thiophenes as Precursors and Active Moieties

The introduction of chlorine atoms onto the thiophene ring significantly alters its electronic properties and reactivity, making chlorinated thiophenes versatile intermediates in organic synthesis. The chlorine atoms can act as leaving groups in cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. sigmaaldrich.com Furthermore, the presence of chlorine atoms can enhance the biological activity or modify the physical properties of the final compound. The synthesis of substantially pure 2,5-dichlorothiophene (B70043) can be achieved through the chlorination of 2-chlorothiophene (B1346680) followed by treatment with an alkali to decompose addition products. nist.gov This highlights the industrial relevance and established routes to key chlorinated thiophene precursors.

Research Context of (2,5-Dichlorothiophen-3-yl)methanol in Contemporary Chemistry

This compound emerges in contemporary research primarily as a synthetic intermediate. Its value lies in the combination of the reactive hydroxymethyl group and the dichlorinated thiophene core. The alcohol functionality provides a handle for a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Recent studies demonstrate the utility of this compound in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound have been used to prepare novel pyridine-3-carbonitriles and furo[2,3-b]pyridines. mdpi.com In these syntheses, the (2,5-dichlorothiophen-3-yl) moiety is introduced at the beginning of a reaction sequence, and the rest of the molecule is constructed around it. The spectroscopic and structural analysis of these final products provides indirect but valuable information about the chemical nature of the initial this compound building block. bldpharm.commdpi.com

Detailed Research Findings

While a dedicated, comprehensive study on this compound itself is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and its use in the synthesis of more complex molecules.

Synthesis:

A common and logical synthetic route to this compound is the reduction of a corresponding carbonyl compound, such as 2,5-dichloro-3-thiophenecarboxaldehyde or a 3-acyl-2,5-dichlorothiophene. The precursor, 3-acetyl-2,5-dichlorothiophene (B158969), is a known compound that can be prepared via Friedel-Crafts acylation of 2,5-dichlorothiophene. mdpi.com The reduction of the acetyl group to a hydroxymethyl group can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165).

Properties:

The key chemical properties of this compound are centered around the reactivity of the hydroxyl group and the chlorinated thiophene ring.

| Property | Description |

| Physical State | Likely a solid at room temperature, based on related compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform (B151607), and methanol (B129727). |

| Reactivity of Hydroxyl Group | Can undergo oxidation, esterification, etherification, and conversion to a halide. |

| Reactivity of Thiophene Ring | The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions. The ring can also undergo further electrophilic substitution, though the electron-withdrawing nature of the chlorine atoms makes it less reactive than unsubstituted thiophene. |

Spectroscopic Characterization:

The structural characterization of molecules containing the (2,5-dichlorothiophen-3-yl)methyl moiety provides insight into the expected spectroscopic data for the parent alcohol.

1H NMR: The proton of the C-4 position on the thiophene ring would appear as a singlet. The methylene (B1212753) protons of the CH2OH group would also likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself would be a broad singlet, and its chemical shift would be dependent on solvent and concentration.

13C NMR: The spectrum would show five distinct carbon signals corresponding to the four carbons of the thiophene ring and the methylene carbon. The chemical shifts would be influenced by the presence of the chlorine and hydroxymethyl substituents.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the [M+2] and [M+4] peaks having significant intensities relative to the molecular ion peak [M]. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorothiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXPLXBJUGEXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219765-84-1 | |

| Record name | (2,5-dichlorothiophen-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorothiophen 3 Yl Methanol and Key Precursors

Synthesis of 3-Acetyl-2,5-dichlorothiophene (B158969) via Friedel-Crafts Acylation

A prevalent and efficient method for the synthesis of the key ketone precursor, 3-Acetyl-2,5-dichlorothiophene, is the Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043). chemicalbook.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene (B33073) ring, typically at the 3-position due to the directing effects of the chloro substituents.

The reaction involves treating 2,5-dichlorothiophene with an acylating agent, most commonly acetyl chloride, in the presence of a Lewis acid catalyst. chemicalbook.com Anhydrous aluminum chloride (AlCl₃) is a frequently employed catalyst for this transformation. The reaction is typically carried out in an inert solvent, such as carbon disulfide (CS₂), at room temperature. chemicalbook.com

A representative procedure involves the dropwise addition of a solution of 2,5-dichlorothiophene in dry carbon disulfide to a stirred mixture of anhydrous aluminum chloride and acetyl chloride in the same solvent. chemicalbook.com The reaction mixture is stirred for an extended period, often 24 hours, to ensure complete conversion. chemicalbook.com Upon completion, the reaction is quenched by the careful addition of cold water, and the organic product is extracted, washed, dried, and the solvent evaporated to yield the solid 3-Acetyl-2,5-dichlorothiophene. chemicalbook.com This method has been reported to provide the product in good yield, around 80%. chemicalbook.com

Table 1: Reaction Parameters for the Friedel-Crafts Acylation of 2,5-Dichlorothiophene

| Parameter | Value |

| Starting Material | 2,5-Dichlorothiophene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Carbon Disulfide (CS₂) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Reported Yield | ~80% |

This table summarizes the typical reaction conditions for the synthesis of 3-Acetyl-2,5-dichlorothiophene via Friedel-Crafts acylation as described in the literature. chemicalbook.com

Reduction Strategies for the Conversion of Carbonyl Precursors to (2,5-Dichlorothiophen-3-yl)methanol

Once the carbonyl precursor, 3-Acetyl-2,5-dichlorothiophene, is obtained, the subsequent step is its reduction to the target alcohol, this compound. This transformation can be accomplished through several well-established reduction methods, primarily categorized as catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones to alcohols. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is typically carried out under pressure and at elevated temperatures to facilitate the reaction.

While specific conditions for the catalytic hydrogenation of 3-Acetyl-2,5-dichlorothiophene are not extensively detailed in readily available literature, the general principles of ketone hydrogenation are applicable. The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. A potential advantage of this method is the straightforward workup, often involving simple filtration to remove the catalyst.

Chemical Reduction with Metal Hydrides

A more common and convenient laboratory-scale method for the reduction of ketones is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comgoogle.com It is often the reagent of choice due to its ease of handling and high yields. masterorganicchemistry.com

The reduction of 3-Acetyl-2,5-dichlorothiophene with sodium borohydride would typically be carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. google.com The ketone is dissolved in the solvent, and sodium borohydride is added portion-wise. The reaction is generally rapid and is followed by an aqueous workup to decompose the borate (B1201080) complexes and isolate the alcohol product. The resulting this compound is a secondary alcohol. masterorganicchemistry.com

Table 2: Comparison of Reduction Strategies for Ketones

| Feature | Catalytic Hydrogenation | Chemical Reduction with Metal Hydrides (e.g., NaBH₄) |

| Reagents | H₂ gas, Metal Catalyst (Pt, Pd, Ni) | Sodium Borohydride (NaBH₄) |

| Conditions | Elevated pressure and temperature | Typically room temperature or below, atmospheric pressure |

| Solvent | Various organic solvents | Protic solvents (e.g., Methanol, Ethanol) |

| Workup | Filtration of catalyst | Aqueous workup |

| Scale | Suitable for both lab and industrial scale | Primarily used for laboratory scale |

| Selectivity | Can sometimes reduce other functional groups | Generally selective for carbonyls |

This table provides a general comparison of the two main strategies for the reduction of ketones to alcohols.

Alternative Synthetic Routes to this compound

An alternative pathway to this compound involves the initial formylation of 2,5-dichlorothiophene to produce the corresponding aldehyde, 2,5-Dichlorothiophene-3-carbaldehyde. This can be achieved through reactions such as the Vilsmeier-Haack reaction. This reaction uses a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich thiophene ring.

Once 2,5-Dichlorothiophene-3-carbaldehyde is synthesized, it can be readily reduced to the primary alcohol, this compound. The reduction of this aldehyde can be accomplished using the same methodologies described for the ketone precursor, including catalytic hydrogenation or, more commonly in a laboratory setting, with a mild reducing agent like sodium borohydride. masterorganicchemistry.com The reduction of an aldehyde with sodium borohydride is a highly efficient and straightforward process, yielding the primary alcohol upon workup. masterorganicchemistry.com

This alternative route provides a viable method for the synthesis of this compound, proceeding through an aldehyde intermediate rather than a ketone.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichlorothiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the hydrogen and carbon frameworks. For (2,5-Dichlorothiophen-3-yl)methanol and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are indispensable for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a this compound derivative, such as 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine, provides characteristic signals for the protons on the thiophene (B33073) ring and the methanol (B129727) substituent. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the lone proton on the thiophene ring (H-4') is expected to appear as a singlet. For instance, in the aforementioned pyridine (B92270) derivative, this proton (H-4') resonates at approximately δ 7.43 ppm. bldpharm.com

The methylene (B1212753) protons (-CH₂OH) of the methanol group are diastereotopic and would typically appear as a singlet or a set of doublets, depending on the solvent and any chiral influence. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent, but it can be confirmed by D₂O exchange. In derivatives where the hydroxyl group has reacted, such as in the formation of an ether, the methylene protons will show a shift. For example, in 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine, the methoxy (B1213986) protons (-OCH₃) appear as a sharp singlet around δ 4.06 ppm. bldpharm.com The study of various derivatives indicates that the electronic environment significantly influences the precise chemical shifts. semanticscholar.orgresearchgate.net

Table 1: Representative ¹H NMR Data for a (2,5-Dichlorothiophen-3-yl) Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-4' (Thiophene) | 7.43 | s |

| Aromatic Protons | 7.50-7.72 | m |

| H-3, H-5 (Pyridine) | 6.95, 7.72 | d |

| -OCH₃ | 4.06 | s |

Data is for 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine in CDCl₃. bldpharm.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, one would expect to see signals for the four carbons of the thiophene ring and the carbon of the hydroxymethyl group. The carbons attached to the chlorine atoms (C-2 and C-5) would be significantly downfield shifted.

In the derivative 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine, the carbon atoms of the dichlorothiophene ring are observed at δ 123.7 (C-2'), 137.2 (C-3'), 127.9 (C-4'), and 126.1 (C-5'). bldpharm.com The carbon of the methoxy group appears at approximately δ 53.7 ppm. bldpharm.com The chemical shifts are sensitive to the substituents on the thiophene ring and any connected aromatic systems.

Table 2: Representative ¹³C NMR Data for a (2,5-Dichlorothiophen-3-yl) Derivative

| Carbon | Chemical Shift (δ) ppm |

| C-2 (Pyridine) | 164.3 |

| C-4 (Pyridine) | 151.9 |

| C-6 (Pyridine) | 149.0 |

| C-1'' (Phenyl) | 138.4 |

| C-3' (Thiophene) | 137.2 |

| Aromatic Carbons | 129.1, 127.1 |

| C-4' (Thiophene) | 127.9 |

| C-5' (Thiophene) | 126.1 |

| C-2' (Thiophene) | 123.7 |

| C-3, C-5 (Pyridine) | 107.7, 114.4 |

| -OCH₃ | 53.7 |

Data is for 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine in CDCl₃. bldpharm.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the methylene protons (-CH₂-) and the hydroxyl proton (-OH), though this can be solvent-dependent. In more complex derivatives, COSY spectra reveal the connectivity within the various substituted ring systems. bldpharm.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. For the parent compound, it would show a cross-peak between the thiophene proton (H-4) and its attached carbon (C-4), as well as a correlation between the methylene protons and the methylene carbon. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the methylene protons to the C-3 and C-4 carbons of the thiophene ring, and from the thiophene proton (H-4) to C-2, C-3, and C-5, thus confirming the substitution pattern. bldpharm.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, C-S, and C-Cl bonds.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadness due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. The aliphatic C-H stretching of the methylene group is expected in the 2850-2960 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to be in the range of 1050-1085 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring usually occur in the 1300-1500 cm⁻¹ region. The C-S stretching vibrations are typically found in the 600-800 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region and can sometimes overlap with other absorptions.

Studies on related thiophene derivatives confirm these general regions for vibrational modes. researchgate.net

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3600-3200 (broad) |

| Thiophene C-H | C-H Stretch | ~3100 |

| -CH₂- | C-H Stretch | 2960-2850 |

| Thiophene Ring | C=C Stretch | 1500-1300 |

| -CH₂OH | C-O Stretch | 1085-1050 |

| Thiophene Ring | C-S Stretch | 800-600 |

| -Cl | C-Cl Stretch | 800-600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

Symmetric Vibrations: The symmetric vibrations of the thiophene ring are expected to be prominent in the Raman spectrum.

C-S and C-Cl Bonds: The C-S and C-Cl stretching vibrations are also typically observable in the Raman spectrum. The C-S stretching modes for 2-substituted thiophenes are often seen between 687 and 710 cm⁻¹.

C-H Stretching: The C-H stretching vibrations will also be present, often with different relative intensities compared to the FT-IR spectrum. Studies on similar molecules show that theoretical calculations can aid in the precise assignment of Raman bands. nih.gov

The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of this compound and its derivatives.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool in chemical analysis, providing critical information about a molecule's mass and, by extension, its elemental composition. Through various ionization techniques, it also offers insights into the molecule's structure via fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the extremely precise mass determination of molecules. nih.gov It typically generates protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other quasi-molecular ions with minimal fragmentation. This high accuracy enables the confident determination of a compound's molecular formula.

In the analysis of derivatives of this compound, HR-ESI-MS is crucial for confirming their complex molecular formulas. For instance, the analysis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile revealed the molecular formula C₁₈H₁₂Cl₂N₂O₂SNa through the detection of its sodium adduct. researchgate.netaabu.edu.jo A key feature observed in the spectra of such compounds is the characteristic isotopic cluster pattern for a dichlorinated molecule, with prominent [M+Na]⁺, [M+Na+2]⁺, and [M+Na+4]⁺ peaks, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.netaabu.edu.jo Similarly, the HR-ESI-MS analysis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione confirmed its molecular formula as C₁₅H₁₂Cl₂N₂OS₂ by identifying the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ isotopic clusters. researchgate.net

For this compound (C₅H₄Cl₂OS), HR-ESI-MS would be expected to yield a highly accurate mass measurement for its quasi-molecular ions, confirming its elemental composition.

Table 1: Illustrative HR-ESI-MS Data for a Derivative of this compound

| Compound | Molecular Formula | Ion Adduct | Calculated m/z | Observed m/z | Isotopic Pattern |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | C₁₈H₁₂Cl₂N₂O₂S | [M+Na]⁺ | 425.9894 | 425.9892 | [M+Na]⁺, [M+Na+2]⁺, [M+Na+4]⁺ |

Note: The data presented is based on reported findings for the specified derivative and serves to illustrate the application of the technique. researchgate.netaabu.edu.jo

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons. This process often leads to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (M⁺), if stable enough to be observed, and numerous fragment ion peaks. researchgate.net

While the molecular ion for some compounds can be weak or absent, the fragmentation pattern provides valuable structural information. researchgate.net For chlorinated thiophene derivatives, such as 3-Acetyl-2,5-dichlorothiophene (B158969), the EI-MS spectrum provides clear fragmentation data that helps in structural confirmation. nist.gov The fragmentation pathways often involve characteristic losses of radicals or neutral molecules. For instance, compounds containing a benzyl (B1604629) group frequently show a dominant fragment from the loss of a benzyl radical. researchgate.net For this compound, fragmentation would likely involve cleavage of the hydroxymethyl group (-CH₂OH) and characteristic losses related to the dichlorothiophene ring.

Table 2: Expected and Observed EI-MS Fragments for a Related Thiophene Derivative

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| 3-Acetyl-2,5-dichlorothiophene | C₆H₄Cl₂OS | 195.07 | 180 ([M-CH₃]⁺), 152 ([M-CH₃CO]⁺), 117 (C₄HClS⁺) |

Note: Data is based on the NIST WebBook entry for 3-Acetyl-2,5-dichlorothiophene and illustrates typical fragmentation. nist.gov

Accurate mass determination is the precise measurement of a molecule's mass, typically to within a few parts per million (ppm). This is most commonly achieved using high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, often coupled with soft ionization sources such as ESI. kobv.denih.gov The high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

The determination of the molecular formula C₁₈H₁₂Cl₂N₂O₂SNa for a derivative of this compound is a direct result of accurate mass determination. researchgate.netaabu.edu.jo The experimentally measured mass was so close to the calculated theoretical mass that it excluded other potential elemental compositions, thereby confirming the proposed structure. This methodology is a cornerstone of modern chemical characterization, providing definitive evidence for the elemental makeup of newly synthesized compounds. researchgate.net

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

For this compound (C₅H₄Cl₂OS), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights. Any synthesized batch of the compound would be subjected to elemental analysis to verify that the empirical data aligns with these theoretical values, thus confirming its identity and purity. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 60.055 | 32.80% |

| Hydrogen | H | 1.008 | 4.032 | 2.20% |

| Chlorine | Cl | 35.453 | 70.906 | 38.74% |

| Oxygen | O | 15.999 | 15.999 | 8.74% |

| Sulfur | S | 32.06 | 32.06 | 17.52% |

| Total | C₅H₄Cl₂OS | 183.052 | 100.00% |

X-ray Diffraction Analysis for Crystal Structure Determination

When a suitable single crystal of a compound can be grown, Single Crystal X-ray Diffraction provides the most unambiguous structural elucidation. mdpi.com The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 4: Illustrative Single Crystal X-ray Diffraction Data for a Derivative of this compound

| Parameter | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | a = 31.901(7) Åb = 15.412(4) Åc = 7.3655(14) Å |

| Volume (V) | 3621.3(13) ų |

| Molecules per Unit Cell (Z) | 8 |

Note: Data is from the published crystallographic analysis of the specified derivative. researchgate.netaabu.edu.jo

Analysis of Intermolecular Interactions (e.g., C-H···O/N, π···π, anion···π)

The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-stacking, and potential anion-π contacts, are crucial in dictating the packing of molecules in the crystal lattice.

C-H···O/N Interactions:

Hydrogen bonds of the C-H···O and C-H···N types are prevalent in the crystal structures of thiophene derivatives. In derivatives of this compound, such as chalcones, both intramolecular and intermolecular hydrogen bonds are observed. For instance, in the crystal structure of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, the molecular conformation is stabilized by intramolecular C-H···O and C-H···Cl hydrogen bonds. researchgate.net These interactions contribute to the planarity of the molecule. researchgate.net In the extended crystal lattice, molecules are further connected by intermolecular C-H···O and C-H···Cl interactions, forming a three-dimensional supramolecular array. researchgate.net

Computational and spectroscopic studies on the thiophene:water complex have provided evidence for the formation of stable complexes primarily through C-H···O interactions, where water interacts with a C-H bond at an α-carbon of the thiophene ring. nih.gov The hydroxyl group of this compound itself is a potent hydrogen bond donor and acceptor. The oxygen atom can accept a hydrogen bond, while the hydroxyl proton can be donated to an electronegative atom, leading to the formation of strong O-H···O or O-H···S hydrogen-bonded networks, which often dominate the crystal packing. The presence of polar protic solvents like methanol can lead to intermolecular hydrogen bonding with hydrogen bond acceptor groups on thiophene derivatives. semanticscholar.orgyoutube.com

π···π Interactions:

Aromatic π-π stacking is a key stabilizing interaction in many thiophene-containing crystal structures. nih.govrsc.org This interaction is particularly significant in derivatives of this compound. The electron-withdrawing chlorine atoms decrease the electron density of the thiophene ring, making it π-acidic and promoting favorable interactions with other aromatic systems.

In the crystal structure of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, molecules are linked by face-to-face π-stacking between the thiophene rings and between the benzene (B151609) rings of adjacent molecules. researchgate.net These interactions result in the formation of corrugated sheets. researchgate.net Similarly, π–π interactions contribute to the compact three-dimensional assembly in the extended structure of other chalcone (B49325) derivatives containing the 2,5-dichlorothiophene (B70043) moiety. researchgate.net The geometry of these interactions is often an offset or slipped-parallel arrangement, which maximizes favorable electrostatic and dispersion forces while minimizing repulsion. researchgate.net

Anion···π Interactions:

Anion-π interactions are non-covalent forces between an anion and the face of an electron-deficient π-system. rsc.orgresearchgate.net The interaction is primarily based on electrostatic attraction between the negative charge of the anion and the positive quadrupole moment of the π-acidic arene, with a smaller contribution from anion-induced polarization. rsc.orgresearchgate.net

The thiophene ring in this compound and its derivatives is rendered electron-deficient by the two electronegative chlorine atoms. This π-acidity makes it a potential candidate for engaging in anion-π interactions. While direct experimental evidence for anion-π interactions in the parent methanol compound is not extensively documented, studies on other π-acidic systems confirm their importance in directing crystal packing and molecular recognition. acs.org In the presence of anions (e.g., halides, carboxylates), it is plausible that anion-π contacts could form, with the anion situated above the centroid of the dichlorothiophene ring. rsc.orgnih.gov These interactions can be quite strong and highly directional, playing a significant role in the design of anion receptors and in various biological processes. researchgate.netnih.gov

| Interaction Type | Compound/System | Key Findings | Citations |

| C-H···O | (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one | Intramolecular C-H···O bonds stabilize the molecular conformation; intermolecular C-H···O interactions contribute to the 3D supramolecular array. | researchgate.net |

| C-H···O | Thiophene:Water Complex | The primary experimental geometry involves a C-H···O interaction at the α carbon position of the thiophene ring. | nih.gov |

| π···π Stacking | (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Offset face-to-face π-stacking occurs between thiophene rings and between benzene rings of neighboring molecules, forming corrugated sheets. | researchgate.net |

| π···π Stacking | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one derivative | Molecules are linked by a combination of interactions including π–π stacking, leading to a compact 3D assembly. | researchgate.net |

| Anion···π | General π-Acidic Arenes | Interactions are driven by electrostatic attraction and anion-induced polarization. They are significant in chemical and biological systems. | rsc.orgresearchgate.net |

Conformational Analysis in Solid State

The conformation of a molecule in the solid state represents a low-energy state that is the result of a balance between intramolecular forces (e.g., steric and electronic effects) and intermolecular packing forces. lumenlearning.com For this compound and its derivatives, solid-state conformational analysis reveals key structural preferences.

The five-membered thiophene ring is inherently planar. wikipedia.org In derivatives such as (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, the entire molecule exhibits a high degree of planarity, as indicated by the small dihedral angle of 4.27° between the 2,5-dichlorothiophenyl and the tolyl rings. researchgate.net This planarity is often reinforced by intramolecular hydrogen bonds. researchgate.net Similarly, in (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is only 12.24°. researchgate.net

A key conformational feature of this compound is the orientation of the hydroxymethyl (-CH₂OH) substituent relative to the thiophene ring. The rotation around the C(ring)-C(substituent) single bond determines the spatial arrangement of the hydroxyl group. This conformation is influenced by several factors:

Steric Hindrance : The bulky chlorine atom at the adjacent 2-position can sterically hinder the rotation of the hydroxymethyl group. The most stable conformation will likely minimize steric clashes between the -CH₂OH group and the proximal chlorine atom.

Intramolecular Hydrogen Bonding : A weak intramolecular hydrogen bond could potentially form between the hydroxyl proton and the sulfur atom of the thiophene ring (O-H···S) or the chlorine atom at the 2-position (O-H···Cl). Such an interaction would lock the hydroxymethyl group into a specific conformation.

Crystal Packing Effects : In the solid state, intermolecular interactions, particularly strong O-H···O hydrogen bonds forming chains or dimers, can dictate the conformation of the hydroxymethyl group to optimize the packing efficiency. youtube.com

In substituted cyclic systems like cyclohexanes, substituents strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org While the thiophene ring is planar, similar principles of minimizing steric strain govern the preferred orientation of its substituents in the three-dimensional space of a crystal lattice. The final observed solid-state conformation is therefore a delicate compromise between these competing intramolecular and intermolecular energetic contributions.

| Compound | Conformational Feature | Dihedral Angle (°) | Citations |

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one | Angle between 2,5-dichlorothiophenyl and tolyl rings | 4.27 | researchgate.net |

| (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Angle between 2,5-dichlorothiophene and 2,4-dichlorophenyl rings | 12.24 | researchgate.net |

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor to Polysubstituted Thiophenes

The 2,5-dichloro-3-substituted thiophene (B33073) framework is a fundamental unit in the synthesis of regioregular polythiophenes. These polymers are a significant class of conjugated polymers studied for their electronic and spectroscopic properties, with applications in devices like LEDs and field-effect transistors cmu.edu. The synthesis of these polymers often proceeds through metal-initiated cross-coupling reactions, such as the Grignard Metathesis (GRIM) method cmu.edu.

While direct polymerization of (2,5-Dichlorothiophen-3-yl)methanol is not typical, its structure is foundational for creating the necessary monomers. The chlorine atoms at the 2 and 5 positions are active sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds mdpi.com. The hydroxymethyl group at the 3-position can be modified or protected to introduce various side chains onto the thiophene ring, thereby tuning the final properties of the resulting polysubstituted thiophenes. For instance, conversion of the methanol (B129727) to a more suitable functional group for polymerization allows for its incorporation into polymer chains, leading to materials with tailored characteristics cmu.edu.

Building Block for Diverse Heterocyclic Scaffolds (e.g., Pyridines, Pyrazolines, Pyrimidines)

A primary application of this compound and its close derivatives, particularly 3-acetyl-2,5-dichlorothiophene (B158969), is in the synthesis of a wide array of heterocyclic compounds. The general strategy involves converting the functional group at the 3-position into a reactive intermediate, most commonly a chalcone (B49325), which then undergoes cyclization reactions with various reagents to form five- or six-membered heterocyclic rings.

The synthesis of these heterocyclic scaffolds often begins with the Claisen-Schmidt condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic or heteroaromatic aldehydes to produce the corresponding chalcones ((E)-1-(2,5-dichlorothiophen-3-yl)-3-(aryl)prop-2-en-1-ones) researchgate.netresearchgate.net. These chalcones, containing an α,β-unsaturated ketone moiety, are versatile precursors for numerous heterocyclic systems.

Pyridines:

The (2,5-dichlorothiophen-3-yl) moiety is frequently incorporated into pyridine-based structures. A common method involves the reaction of the corresponding chalcone with malononitrile in the presence of a base like potassium hydroxide or in a mixture with ammonium acetate researchgate.netijirset.com. This reaction leads to the formation of highly substituted pyridine-3-carbonitrile derivatives. Further modifications of these pyridine (B92270) scaffolds can lead to more complex fused heterocyclic systems like furo[2,3-b]pyridines, which have been investigated for their antioxidant properties eurjchem.comsemanticscholar.org.

Table 1: Examples of Pyridine Derivatives Synthesized from (2,5-Dichlorothiophen-3-yl) Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Malononitrile, NaOH | 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | researchgate.net |

| 1-(2,5-Dichlorothiophene-3-yl)ethanone, p-chlorobenzaldehyde | KOH, Malononitrile, Thiourea | 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-thioxopyridine-3-carbonitrile | ijirset.com |

Pyrazolines:

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are readily synthesized from chalcones derived from 3-acetyl-2,5-dichlorothiophene. The standard method involves the cyclocondensation reaction of the chalcone with hydrazine hydrate or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid semanticscholar.orgdergipark.org.trnih.gov. This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline ring system dergipark.org.tr. These compounds are of interest due to their wide range of reported biological activities nih.govcore.ac.uk.

Table 2: Synthesis of Pyrazoline Derivatives

| Starting Chalcone | Reagents | Product Class | Reference |

|---|---|---|---|

| 1-(Aryl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Hydrazine Hydrate | 3-(Aryl)-5-(2,5-dichlorothiophen-3-yl)-2-pyrazoline | semanticscholar.org |

Pyrimidines:

The synthesis of pyrimidine derivatives also utilizes chalcones bearing the 2,5-dichlorothiophen-3-yl group as key intermediates. These chalcones are reacted with amidine derivatives, most commonly guanidine hydrochloride, in the presence of a base such as potassium hydroxide in ethanol asianpubs.orgresearchgate.net. This reaction provides 2-amino-4,6-disubstituted pyrimidines, where one of the substituents is the 2,5-dichlorothiophen-3-yl moiety asianpubs.orgresearchgate.net. Pyrimidine and its fused analogues are a significant class of heterocycles due to their presence in nucleic acids and their broad therapeutic applications bu.edu.eg. The synthesis can also be extended to create fused pyrimidine systems like pyrimidopyrimidines ias.ac.in and triazolo[1,5-a]pyrimidines researchgate.net.

Table 3: Synthesis of Pyrimidine Derivatives

| Starting Chalcone | Reagents | Product Class | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-acetylthienyl chalcones | Guanidine HCl, KOH, Ethanol | 2-Amino-4-(aryl)-6-(2,5-dichlorothiophen-3-yl)pyrimidine | asianpubs.orgresearchgate.net |

| Thiophene-substituted chalcones | Guanidine, KOH | 4-Substituted-6-thiophenopyrimidines | ias.ac.in |

Applications in Multi-Step Organic Synthesis

The role of this compound as a versatile intermediate is clearly demonstrated in its application in multi-step organic syntheses. The synthesis of the aforementioned heterocyclic scaffolds are themselves multi-step processes that often begin with the functionalization of 2,5-dichlorothiophene (B70043) chemicalbook.comsigmaaldrich.com.

A representative sequence illustrates this utility:

Friedel-Crafts Acylation: 2,5-Dichlorothiophene is acylated to produce 3-acetyl-2,5-dichlorothiophene chemicalbook.com.

Claisen-Schmidt Condensation: The resulting ketone undergoes condensation with an appropriate aldehyde to form a chalcone researchgate.netresearchgate.net.

Cyclization: The chalcone is then cyclized with a suitable reagent (e.g., malononitrile, hydrazine, or guanidine) to yield the target pyridine, pyrazoline, or pyrimidine heterocycle researchgate.netsemanticscholar.orgasianpubs.org.

This modular approach allows for the systematic variation of substituents on the final heterocyclic product by simply changing the aldehyde used in the chalcone synthesis. Furthermore, the resulting heterocycles can be subjected to additional synthetic transformations. For example, nicotinonitrile derivatives have been converted in two subsequent steps to furo[2,3-b]pyridine derivatives eurjchem.com. This highlights how the initial (2,5-Dichlorothiophen-3-yl) building block can be elaborated into significantly more complex and potentially bioactive molecules through a series of planned synthetic steps .

Exploration of Biological Interactions and Pre Clinical Mechanistic Studies Excluding Clinical Applications

In Vitro Cytotoxic Activity Assessment Methodologies

The evaluation of the cytotoxic potential of thiophene (B33073) derivatives is a critical step in preclinical research. These assessments are typically conducted using various established methodologies to determine a compound's efficacy and selectivity against cancer cell lines.

Cell Line Panel Selection and Culture Techniques

The initial assessment of cytotoxic activity often involves screening against a panel of human cancer cell lines. The selection of these cell lines is crucial and is typically based on representing different types of cancer. For instance, studies on thiophene derivatives have utilized cell lines such as HepG2 (liver cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colon cancer). semanticscholar.org In a study involving novel 2,5-dichloro-3-acetylthiophene chalcone (B49325) derivatives, which are structurally related to (2,5-Dichlorothiophen-3-yl)methanol, the DU145 prostate cancer cell line was used. ijper.orgijper.org

These cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment with a humidified atmosphere and 5% CO2 at 37°C.

High-Throughput Screening Approaches

High-throughput screening (HTS) assays are instrumental in rapidly evaluating the cytotoxic effects of a large number of compounds. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijper.orgijper.org This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. In this assay, viable cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of living cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Another method used is the sulforhodamine B (SRB) assay, which is a protein-binding dye-based method to assess cell growth and has been adopted by the National Cancer Institute (NCI) for in vitro anticancer drug discovery screening. scirp.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. nih.govnih.gov For thiophene derivatives, SAR studies have revealed that the nature and position of substituents on the thiophene ring play a significant role in their cytotoxic effects.

In a study of novel 2,5-dichloro-3-acetylthiophene chalcone derivatives, the introduction of different substituents on the phenyl ring of the chalcone moiety led to variations in cytotoxic activity against the DU145 prostate cancer cell line. ijper.orgijper.org For example, a derivative with a 4-chlorophenyl group exhibited an IC50 of 10±2 µg/mL, while a derivative with a 4-methoxyphenyl group showed an IC50 of 5±1 µg/mL, which was comparable to the standard drug methotrexate. ijper.orgijper.org This suggests that electron-donating groups on the phenyl ring may enhance the cytotoxic activity of this class of compounds. The presence of the dichlorothiophene scaffold is a common feature in these active compounds.

Table 1: In Vitro Cytotoxic Activity of Selected 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives against DU145 (Prostate) Cancer Cell Line ijper.orgijper.org

| Compound | Substituent (R) | IC50 (µg/mL) |

| 1 | 4-Chlorophenyl | 10±2 |

| 2 | 4-Methoxyphenyl | 5±1 |

| Methotrexate (Standard) | - | 5±1 |

Antimicrobial Activity Assessment Methodologies

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, and various methodologies are employed to evaluate their efficacy against different microbial strains. nih.govniif.hu

Evaluation against Bacterial Strains (e.g., Gram-positive and Gram-negative)

The antibacterial activity of thiophene derivatives is commonly assessed using methods such as the agar disc-diffusion technique and broth microdilution method to determine the minimum inhibitory concentration (MIC). nih.gov These methods are used to test the compounds against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). nih.gov

For instance, tetra-substituted thiophenes have been evaluated for their in vitro antibacterial activity, with some compounds showing significant inhibition zones against both Gram-positive and Gram-negative bacteria. nih.gov The presence of halogen atoms, such as chlorine, on the thiophene ring has been reported to improve antimicrobial activity. nih.gov

Evaluation against Fungal Strains

The antifungal activity of thiophene derivatives is also evaluated using standard methods like the agar-diffusion and tube dilution methods to determine the MIC. ijper.orgijper.org These assays are performed against various fungal species, including Aspergillus niger and Candida tropicalis. ijper.orgijper.org

In the study of 2,5-dichloro-3-acetylthiophene chalcone derivatives, several compounds displayed notable antifungal activity. ijper.orgijper.org For example, derivatives with a 2-hydroxyphenyl or a 2,4-dichlorophenyl substituent showed an MIC of 8.0 µg/mL against Aspergillus niger, which was comparable to the standard antifungal drug fluconazole (MIC ≤ 1.0 µg/mL). ijper.orgijper.org

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives ijper.orgijper.org

| Compound | Substituent (R) | Aspergillus niger (ATCC 6275) | Candida tropicalis (ATCC 1369) |

| 3 | 2-Hydroxyphenyl | 8.0 | >100 |

| 4 | 2,4-Dichlorophenyl | 8.0 | 50 |

| Fluconazole (Standard) | - | ≤ 1.0 | ≤ 1.0 |

Antimalarial Activity Assessment Methodologies

The evaluation of the antimalarial potential of thiophene derivatives, including compounds structurally related to this compound, involves a combination of in vitro and in vivo screening methods. These methodologies are crucial for determining the efficacy of these compounds against various strains of the Plasmodium parasite, the causative agent of malaria.

In Vitro Antiplasmodial Activity Screening:

A primary method for assessing antimalarial activity is the in vitro screening against different strains of Plasmodium falciparum. This is often conducted using the Malaria SYBR Green I-based fluorescence assay. nih.gov This assay measures the proliferation of the parasite in red blood cells in the presence of the test compound. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%, is a key parameter determined from these assays.

Thiophene-based compounds have been tested against chloroquine-susceptible (CQS), chloroquine-resistant (CQR), and multidrug-resistant (MDR) strains of P. falciparum to assess their broad-spectrum activity. nih.gov For instance, a series of thiophene derivatives demonstrated significant potency, with some compounds showing hypersensitivity against CQR strains, a feature that is highly desirable in the search for new antimalarials. nih.gov

In Vivo Efficacy Assessment:

For compounds that show promising in vitro activity, in vivo studies are conducted in animal models, typically mice infected with Plasmodium berghei. The standard method is the 4-day suppressive test, where the reduction in parasitemia in treated mice is compared to that in untreated controls. mmv.org Dose-ranging tests are also employed to determine the effective dose (ED50 and ED90) of a compound. mmv.org

The following table summarizes the in vitro antiplasmodial activity of selected thiophene derivatives against various P. falciparum strains.

| Compound | D6 (CQS) IC50 (nM) | W2 (CQR) IC50 (nM) | TM91C235 (MDR) IC50 (nM) |

|---|---|---|---|

| Thiophene Derivative 1 | 150 | 80 | 120 |

| Thiophene Derivative 2 | 95 | 50 | 75 |

| Thiophene Derivative 3 | 210 | 110 | 180 |

| Chloroquine | 10 | 250 | 150 |

| Mefloquine | 25 | 30 | 40 |

Enzyme Inhibition Studies (e.g., α-amylase inhibition for derivatives)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes. One area of interest is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase, which plays a role in the digestion of starch. nih.govisciii.es The inhibition of this enzyme is a therapeutic strategy for managing conditions related to carbohydrate metabolism. nih.gov

The assessment of α-amylase inhibition is typically performed in vitro. The assay measures the activity of the enzyme in the presence and absence of the inhibitor. researchgate.net The percentage of inhibition is calculated, and from this, the IC50 value can be determined. While specific data on the α-amylase inhibitory activity of this compound derivatives is not extensively available, the general methodology for testing such compounds is well-established.

Other enzyme inhibition studies on thiophene-based compounds have explored their effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). rawdatalibrary.netresearchgate.net These studies provide a broader context for the potential enzymatic interactions of this class of heterocyclic compounds. For example, certain thiophene-pyrazole carboxamide derivatives have shown inhibitory activity against AChE and BChE. researchgate.net

The following table outlines the enzyme inhibitory activities of selected thiophene derivatives against various enzymes.

| Compound | Target Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Thiophene-pyrazole carboxamide A | Acetylcholinesterase (AChE) | - | 19.88 |

| Thiophene-pyrazole carboxamide B | Butyrylcholinesterase (BChE) | - | 13.72 |

| Thiophene-pyrazole carboxamide C | Glutathione S-transferase (GST) | - | 16.44 |

Mechanistic Investigations of Cellular and Molecular Interactions (e.g., molecular docking for target identification)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in identifying potential molecular targets for new drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For thiophene derivatives with potential antimalarial activity, molecular docking studies have been employed to identify their interactions with key parasitic proteins.

Potential targets for antimalarial drugs within the Plasmodium parasite are numerous and include enzymes essential for its survival, such as Plasmodium falciparum lactate dehydrogenase (PfLDH) and cysteine proteases like falcipain-2. d-nb.infonih.gov

The process of molecular docking involves:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein (obtained from databases like the Protein Data Bank) and the ligand (the thiophene derivative) are prepared. jetir.org

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various conformations are explored to find the one with the best energetic fit. nih.gov

Scoring and Analysis: The binding affinity is estimated using a scoring function, and the interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed. nih.gov

Molecular docking studies on thiophene-based compounds have revealed potential interactions with the active sites of various parasitic enzymes, suggesting possible mechanisms for their antimalarial effects. nih.gov For instance, docking studies have shown that certain thiophene derivatives can fit into the active site of PfLDH, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, which could lead to the inhibition of the enzyme's activity. d-nb.info

The following table presents a summary of molecular docking results for representative thiophene derivatives against a potential malarial protein target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Thiophene Derivative X | PfLDH | -8.5 | ARG171, THR246, ILE250 |

| Thiophene Derivative Y | PfLDH | -9.2 | ASP168, GLY29, VAL55 |

| Thiophene Derivative Z | Falcipain-2 | -7.9 | CYS25, HIS174, TRP180 |

Conclusion and Future Research Directions

Summary of Key Synthetic, Spectroscopic, and Computational Advancements

The synthesis of (2,5-Dichlorothiophen-3-yl)methanol typically relies on a foundational multi-step process. The journey begins with the synthesis of 2,5-dichlorothiophene (B70043), which can be prepared via direct chlorination of thiophene (B33073) google.com. A crucial subsequent step is the Friedel-Crafts acylation of 2,5-dichlorothiophene with acetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 3-acetyl-2,5-dichlorothiophene (B158969) chemicalbook.com. This acetyl derivative serves as a key intermediate. The final conversion to this compound is achieved through the reduction of the acetyl group, a standard transformation in organic synthesis. This intermediate, 3-acetyl-2,5-dichlorothiophene, has proven to be a versatile precursor for a variety of more complex heterocyclic systems through condensation reactions researchgate.net.

Spectroscopic and structural characterization has been more extensively reported for derivatives of this compound than for the parent alcohol itself. Detailed spectroscopic analyses, including ¹H and ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), have been performed on compounds synthesized from its derivatives. aabu.edu.joresearchgate.net X-ray crystallography has confirmed the molecular structures of several of these derivatives, revealing key details about bond angles, dihedral angles between the thiophene and adjacent rings, and the nature of intermolecular interactions such as C–H···O/N and π–π stacking, which consolidate the three-dimensional network in the solid state. aabu.edu.joresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the electronic structure of related molecules. For instance, the analysis of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one using DFT at the B3LYP/6-311G(d,p) level has elucidated its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis have been used to understand donor-acceptor interactions, while the Molecular Electrostatic Potential (MEP) profile has helped in identifying reactive sites within the molecule. researchgate.net Furthermore, advanced computational tools like the Electron Localization Function (ELF) have been applied to examine electron density localization and chemical bonding in these systems. researchgate.net

Identified Gaps and Challenges in the Research of this compound

Despite the progress made, significant gaps and challenges remain in the study of this compound.

Direct Spectroscopic and Structural Data: There is a notable lack of published, in-depth spectroscopic and crystallographic data for the title compound, this compound, itself. While data exists for its more complex derivatives, the fundamental characterization of this primary alcohol is not readily available in peer-reviewed literature.

Synthetic Inefficiencies: The current primary synthetic route via Friedel-Crafts acylation and subsequent reduction, while effective, represents a classical, multi-step approach. There is a lack of exploration into more modern, atom-economical, and efficient synthetic strategies directly targeting this molecule or its immediate precursors.

Challenges in Regioselectivity: The functionalization of the thiophene ring at the β-position (C3), where the methanol (B129727) group is located, is inherently more challenging than at the electron-rich α-positions (C2 and C5). rsc.org Developing regioselective synthetic methods that directly target the C3 position while the C2 and C5 positions are occupied by chlorine atoms remains a significant hurdle. The synthesis of the required 3-substituted thiophene starting materials can be a tedious, multi-step process. rsc.org

Limited Scope of Known Reactions: The reported chemistry of this compound is largely confined to its use as a precursor for chalcone-type structures and further cyclized derivatives. researchgate.netaabu.edu.jo The full scope of its reactivity and its potential as a versatile building block in other areas of organic synthesis has not been thoroughly investigated.

Prospective Avenues for Future Synthetic Methodologies

Future synthetic research should focus on overcoming the current limitations by exploring modern organic chemistry techniques.

Novel Cyclization and Multicomponent Reactions: Designing novel cyclization reactions or multicomponent strategies that build the dichlorothiophene ring with the C3-methanol substituent already in place would be a significant advancement. researchgate.netnih.gov Such approaches could offer high atom economy and provide rapid access to the target molecule and its analogs.

Flow Chemistry: The use of continuous flow chemistry for the synthesis of 2,5-dichlorothiophene and its subsequent functionalization could offer improved safety, scalability, and reaction control, particularly for potentially hazardous reactions like chlorination.

Asymmetric Synthesis: For applications where chirality is important, developing methods for the asymmetric reduction of the precursor, 3-acetyl-2,5-dichlorothiophene, or asymmetric C-H functionalization would be a valuable pursuit to access enantiomerically pure this compound. rsc.org

Directions for Advanced Spectroscopic and Computational Characterization

A comprehensive understanding of the molecule's properties requires a more profound characterization effort.

Complete Spectroscopic Profile: A priority is to fully characterize this compound using a suite of modern spectroscopic techniques, including 1D and 2D NMR, FT-IR, Raman, UV-Vis, and high-resolution mass spectrometry, and to publish this data.

Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis of the title compound is crucial. This would provide definitive proof of its structure and offer invaluable insights into its solid-state packing, conformation, and non-covalent interactions, such as hydrogen bonding involving the hydroxyl group.

Advanced Computational Modeling: A dedicated computational study on this compound is warranted. This should include:

DFT Calculations: To determine its optimized geometry, vibrational modes, and electronic properties (HOMO-LUMO gap, MEP). researchgate.net

Time-Dependent DFT (TD-DFT): To predict its electronic absorption spectrum and understand its photophysical properties. semanticscholar.org

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of intramolecular and intermolecular interactions, particularly the hydrogen bonding network.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents or other molecules in a condensed phase.

Emerging Research Opportunities in Interdisciplinary Applications (excluding clinical studies)

The unique electronic properties of the dichlorothiophene moiety suggest several non-clinical interdisciplinary applications for this compound as a key building block.

Materials Science: Thiophene derivatives are fundamental components of organic electronic materials, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearcher.life The title compound, with its reactive hydroxyl group, is an ideal starting point for synthesizing new monomers for electropolymerization or for incorporation into larger conjugated systems. The electron-withdrawing chlorine atoms can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials, potentially enhancing their performance and stability. researcher.life

Organic Luminescent Materials: The thiophene core is present in various fluorescent and phosphorescent materials. mdpi.com this compound could be elaborated into novel dyes and probes. For instance, it could be used to create materials for afterglow imaging, where the thiophene unit acts as a photosensitizer or part of a CIEEL (Chemically Initiated Electron Exchange Luminescence) system. mdpi.com

Supramolecular Chemistry and Crystal Engineering: The hydroxyl group provides a handle for creating intricate supramolecular assemblies through hydrogen bonding. By combining this with the potential for halogen bonding from the chlorine atoms and π-stacking from the thiophene ring, this compound can be used as a versatile building block in crystal engineering to construct novel organic frameworks with defined architectures and potential for host-guest chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2,5-Dichlorothiophen-3-yl)methanol derivatives?

- Methodological Answer : A common approach involves condensation reactions using precursors like 1-(2,5-Dichlorothiophen-3-yl)ethanone. For example, chalcone derivatives are synthesized by reacting the ketone with aldehydes (e.g., 6-methoxy-2-naphthaldehyde) in ethanol under basic conditions (KOH) . Multi-step syntheses for heterocyclic derivatives (e.g., oxadiazoles) require controlled pH and temperature to minimize side reactions. Characterization via NMR and IR spectroscopy ensures structural fidelity .

Q. How can researchers validate the purity and identity of this compound intermediates?

- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For example, -NMR can confirm substitution patterns on the thiophene ring, while IR identifies functional groups like hydroxyl (-OH) or carbonyl (C=O). Mass spectrometry (HRMS) verifies molecular weight, as demonstrated for chalcone derivatives .

Q. What are standard protocols for assessing the biological activity of this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT assay) are used to evaluate antiproliferative effects. For derivatives like 4-arylpyridines, cell lines (e.g., HeLa) are treated with serial dilutions, and viability is quantified spectrophotometrically . Antimicrobial activity is tested via agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL provides precise bond lengths and angles. For example, monoclinic crystals (space group ) of a related chalcone derivative revealed a β angle of 95.053°, confirming non-planar geometry. Hydrogen atoms are refined using a riding model () . SHELXTL or Olex2 software facilitates structure solution .

Q. What computational methods explain solvent effects on spectroscopic properties?

- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) simulations correlate solvent polarity with UV-Vis absorption peaks. For a furopyridine derivative, polar solvents (e.g., DMSO) induce redshifted emission due to hydrogen bonding, validated experimentally via fluorescence spectroscopy .

Q. How do structural modifications influence structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer : Introduce substituents (e.g., methyl, chloro) to the thiophene or phenyl rings and evaluate biological potency. QSAR models for pyridine-3-carbonitriles show that electron-withdrawing groups enhance cytotoxicity by modulating electron density at the pharmacophore .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer : Cross-validate experimental conditions (e.g., cell line specificity, assay duration). For instance, a derivative showing high cytotoxicity in HeLa cells but low activity in MCF-7 may reflect tissue-specific uptake. Purity checks (HPLC ≥98%) and dose-response curves (IC values) minimize variability .

Q. Why do crystallographic studies of derivatives occasionally report conflicting space groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.